Methyl 4-(trifluoromethoxy)benzoate
Overview
Description
Methyl 4-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H7F3O3. It is a methyl ester derivative of 4-(trifluoromethoxy)benzoic acid. This compound is known for its unique trifluoromethoxy functional group, which imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(trifluoromethoxy)benzoate typically involves the esterification of 4-(trifluoromethoxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance efficiency and yield. Advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions
Major Products:
Oxidation: 4-(trifluoromethoxy)benzoic acid.
Reduction: 4-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Methyl 4-(trifluoromethoxy)benzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(trifluoromethoxy)benzoate is primarily related to its trifluoromethoxy group. This functional group can influence the electronic properties of the molecule, enhancing its reactivity and interaction with biological targets. The compound can modulate enzyme activity and receptor binding, affecting various molecular pathways .
Comparison with Similar Compounds
- Methyl 4-(trifluoromethyl)benzoate
- 4-(Trifluoromethoxy)benzoic acid
- Methyl 3-(trifluoromethoxy)benzoate
- Methyl 2-(trifluoromethoxy)benzoate
Comparison: Methyl 4-(trifluoromethoxy)benzoate is unique due to its trifluoromethoxy group, which imparts distinct electronic and steric effects compared to other trifluoromethyl-substituted benzoates. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Properties
IUPAC Name |
methyl 4-(trifluoromethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-14-8(13)6-2-4-7(5-3-6)15-9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFLBWZTJAWGNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353231 | |
Record name | methyl 4-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
780-31-4 | |
Record name | methyl 4-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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